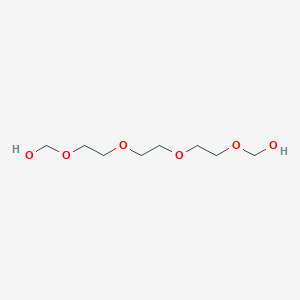
2,5,8,11-Tetraoxadodecane-1,12-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,8,11-Tetraoxadodecane-1,12-diol, also known as crown ether, is a cyclic polyether that contains a crown-like structure with oxygen atoms as the binding sites. Crown ethers have been extensively studied for their ability to selectively bind cations and their applications in various fields such as chemistry, biology, and material science.
Mecanismo De Acción
The mechanism of action of 2,5,8,11-Tetraoxadodecane-1,12-diol is based on its ability to selectively bind cations through its 2,5,8,11-Tetraoxadodecane-1,12-diol-like structure. The oxygen atoms in the 2,5,8,11-Tetraoxadodecane-1,12-diol ether form coordination complexes with metal ions, resulting in the formation of stable complexes. The binding affinity of 2,5,8,11-Tetraoxadodecane-1,12-diol ethers for metal ions depends on the size, charge, and coordination geometry of the metal ion.
Biochemical and Physiological Effects:
2,5,8,11-Tetraoxadodecane-1,12-diol has no known biochemical or physiological effects on living organisms. However, 2,5,8,11-Tetraoxadodecane-1,12-diol ethers have been shown to have toxic effects on aquatic organisms at high concentrations.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,5,8,11-Tetraoxadodecane-1,12-diol in lab experiments include its high selectivity for metal ions, its ability to form stable complexes, and its ease of synthesis. The limitations of using 2,5,8,11-Tetraoxadodecane-1,12-diol ethers in lab experiments include their toxicity at high concentrations, their limited solubility in non-polar solvents, and their sensitivity to acidic and basic conditions.
Direcciones Futuras
For the research on 2,5,8,11-Tetraoxadodecane-1,12-diol include the development of new synthesis methods, the investigation of its applications in nanotechnology and environmental science, and the study of its interactions with biological systems. Additionally, the development of new 2,5,8,11-Tetraoxadodecane-1,12-diol ethers with improved selectivity and stability will be an important area of research.
Métodos De Síntesis
2,5,8,11-Tetraoxadodecane-1,12-diol can be synthesized using various methods, such as the Williamson ether synthesis, the Grignard reaction, and the epoxidation of 1,12-dodecanediol. The Williamson ether synthesis involves the reaction of 1,12-dodecanediol with sodium hydride and 1,2-dibromoethane in anhydrous tetrahydrofuran. The Grignard reaction involves the reaction of 1,12-dodecanediol with magnesium and 1,2-dibromoethane in anhydrous ether. The epoxidation of 1,12-dodecanediol involves the reaction of 1,12-dodecanediol with m-chloroperbenzoic acid in dichloromethane.
Aplicaciones Científicas De Investigación
2,5,8,11-Tetraoxadodecane-1,12-diol has been extensively studied for its applications in various fields. In chemistry, 2,5,8,11-Tetraoxadodecane-1,12-diol ethers are used as complexing agents for cations in solution, as phase transfer catalysts, and as ion-selective electrodes. In biology, 2,5,8,11-Tetraoxadodecane-1,12-diol ethers have been used to selectively bind and transport metal ions across cell membranes. In material science, 2,5,8,11-Tetraoxadodecane-1,12-diol ethers have been used as templates for the synthesis of nanomaterials and as sensors for detecting environmental pollutants.
Propiedades
Número CAS |
100208-39-7 |
|---|---|
Nombre del producto |
2,5,8,11-Tetraoxadodecane-1,12-diol |
Fórmula molecular |
C8H18O6 |
Peso molecular |
210.22 g/mol |
Nombre IUPAC |
2-[2-[2-(hydroxymethoxy)ethoxy]ethoxy]ethoxymethanol |
InChI |
InChI=1S/C8H18O6/c9-7-13-5-3-11-1-2-12-4-6-14-8-10/h9-10H,1-8H2 |
Clave InChI |
XTLHWSJNRCIWOK-UHFFFAOYSA-N |
SMILES |
C(COCCOCO)OCCOCO |
SMILES canónico |
C(COCCOCO)OCCOCO |
Otros números CAS |
100208-39-7 |
Sinónimos |
2,5,8,11-tetraoxadodecane-1,12-diol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






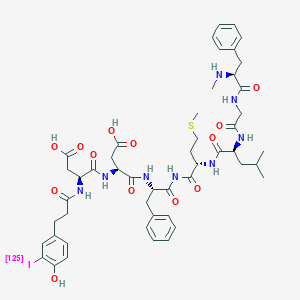
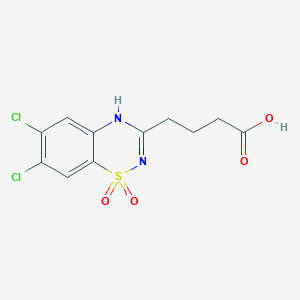
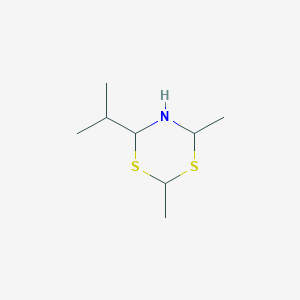
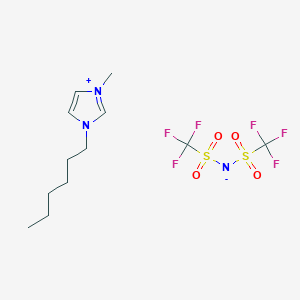
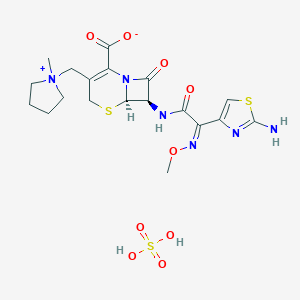
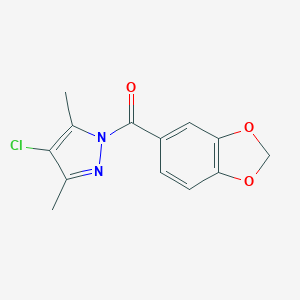
![2-Bromo-1-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)ethanone](/img/structure/B9934.png)
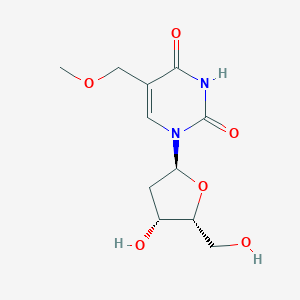

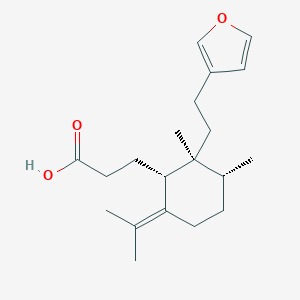
![5,8-dimethyl-2H-[1,2,4]triazolo[4,3-a]pyrazine-3-thione](/img/structure/B9944.png)